molecular formula C14H21NO2S B2454098 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one CAS No. 1798638-64-8

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2454098
CAS No.: 1798638-64-8
M. Wt: 267.39
InChI Key: HAPPXFLYICUDFB-UHFFFAOYSA-N
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Description

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one is a complex organic compound that features a unique combination of a furan ring and a thiazepane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the furan ring, followed by the construction of the thiazepane ring, and finally, the attachment of the dimethylpropanone moiety. Common reagents used in these reactions include brominating agents, phosphonates, and various catalysts .

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an antimicrobial agent .

Comparison with Similar Compounds

When compared to other similar compounds, 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one stands out due to its unique combination of a furan ring and a thiazepane ring. Similar compounds include:

The uniqueness of this compound lies in its ability to combine the properties of both furan and thiazepane rings, making it a versatile compound for research and development.

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)13(16)15-7-6-12(18-10-8-15)11-5-4-9-17-11/h4-5,9,12H,6-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPPXFLYICUDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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